MFCD18318363
Description
Properties
IUPAC Name |
2-chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-7-12(16(21)22)13(8-18-14)9-2-1-3-10(6-9)15(20)19-11-4-5-11/h1-3,6-8,11H,4-5H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJPLYKNIRPRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CN=C(C=C3C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688233 | |
| Record name | 2-Chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-15-2 | |
| Record name | 2-Chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isonicotinic acid derivatives and cyclopropylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Cell Signaling: It can be used to investigate cell signaling pathways and their regulation.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or pathogens.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may be used in the formulation of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
Structural Similarities
- Boronic Acid Derivatives : Compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) exhibit structural motifs critical for Suzuki-Miyaura coupling reactions, a cornerstone in drug synthesis. MFCD18318363, if analogous, would share this reactivity profile .
- Heterocyclic Chlorinated Compounds : 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) demonstrates the importance of chlorine substituents in enhancing metabolic stability and binding affinity, a feature likely relevant to this compound .
Functional Differences
- Reactivity : Boronic acids (e.g., CAS 1046861-20-4) are pivotal in cross-coupling reactions, whereas chlorinated heterocycles (e.g., CAS 918538-05-3) are more common in kinase inhibitor design .
- Biological Penetration : Boronic acids often exhibit higher BBB permeability (e.g., CAS 1046861-20-4: BBB+) compared to chlorinated heterocycles (e.g., CAS 918538-05-3: BBB–), impacting their therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
